Cas no 131906-57-5 (1-(4-hexylphenyl)-2-propen-1-one)
131906-57-5 structure
Product Name:1-(4-hexylphenyl)-2-propen-1-one
CAS No:131906-57-5
MF:C15H20O
MW:216.318704605103
CID:898801
PubChem ID:24724504
Update Time:2025-04-19
1-(4-hexylphenyl)-2-propen-1-one Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-hexylphenyl)-2-propen-1-one
- 1-(4-hexylphenyl)prop-2-en-1-one
- 1-(4-Hexyphenyl)-2-propane-1-one
- cpd L3, L3 Antagonist TR-SIR-2
- L3 Antagonist TR-SIR-2
- cpd L3
- cpd L3, L3 Antagonist TR-SIR-2
- DB08085
- NS00071003
- DTXCID70515919
- MA965OF9ZR
- 131906-57-5
- DTXSID40565143
- NCGC00165805-02
- PD004761
- BDBM18825
- NCGC00165805-01
- Q27097314
- MFCD08702653
- CHEMBL237600
- UNII-MA965OF9ZR
- J-006082
- 2-Propen-1-one, 1-(4-hexylphenyl)-
- SCHEMBL2583757
- Enone, 1
-
- MDL: MFCD08702653
- Inchi: 1S/C15H20O/c1-3-5-6-7-8-13-9-11-14(12-10-13)15(16)4-2/h4,9-12H,2-3,5-8H2,1H3
- InChI Key: IINHTEWASPUCMH-UHFFFAOYSA-N
- SMILES: O=C(C=C)C1C=CC(=CC=1)CCCCCC
Computed Properties
- Exact Mass: 216.1515
- Monoisotopic Mass: 216.151415257g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 7
- Complexity: 212
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.9
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- Density: 0.935
- Boiling Point: 320.627°C at 760 mmHg
- Flash Point: 133.809°C
- Refractive Index: 1.506
- Solubility: DMSO: >5mg/mL
- PSA: 17.07
- LogP: 4.17810
1-(4-hexylphenyl)-2-propen-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1942242-5mg |
1-(4-Hexylphenyl)prop-2-en-1-one |
131906-57-5 | 98% | 5mg |
¥3967.00 | 2024-08-09 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-251468-5 mg |
1-(4-Hexyphenyl)-2-propane-1-one, |
131906-57-5 | 5mg |
¥2,632.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-251468-5mg |
1-(4-Hexyphenyl)-2-propane-1-one, |
131906-57-5 | 5mg |
¥2632.00 | 2023-09-05 |
1-(4-hexylphenyl)-2-propen-1-one Related Literature
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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